molecular formula C10H8BrNO B15361666 8-Bromo-5-methylquinolin-2(1H)-one

8-Bromo-5-methylquinolin-2(1H)-one

Cat. No.: B15361666
M. Wt: 238.08 g/mol
InChI Key: YQDOUWKBCYCTMP-UHFFFAOYSA-N
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Description

8-Bromo-5-methylquinolin-2-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 5th position of the quinoline ring system. Quinolines and their derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of 5-Methylquinolin-2-ol: The compound can be synthesized by the bromination of 5-methylquinolin-2-ol using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature.

  • Sandmeyer Reaction: Another method involves the diazotization of 5-methylquinolin-2-ol followed by the Sandmeyer reaction using copper(I) bromide (CuBr) to introduce the bromine atom.

Industrial Production Methods: Industrial production of 8-bromo-5-methylquinolin-2-ol involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: 8-Bromo-5-methylquinolin-2-ol can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction of the bromine atom can lead to the formation of 8-methylquinolin-2-ol.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen (H2) in the presence of a palladium catalyst can be used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • 8-Methylquinolin-2-ol: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-5-methylquinolin-2-ol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-bromo-5-methylquinolin-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 5-Bromo-8-methylquinolin-4-ol

  • 5-Bromoquinoline

  • 8-Bromoquinoline

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-5-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-4-8(11)10-7(6)3-5-9(13)12-10/h2-5H,1H3,(H,12,13)

InChI Key

YQDOUWKBCYCTMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)NC2=C(C=C1)Br

Origin of Product

United States

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